

Application Notes and Protocols for Bioconjugation with Amino-PEG9-Boc

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Compound of Interest

Compound Name: Amino-PEG9-Boc

Cat. No.: B605476

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-Boc is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This heterobifunctional linker is a valuable tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^{[1][2][3][4]} The nine-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine allows for a controlled, stepwise conjugation strategy.^{[5][6]}

These application notes provide detailed protocols for the deprotection of the Boc group and subsequent conjugation of the exposed amine to a target molecule. It also includes information on the characterization and purification of the final bioconjugate.

Product Information

Chemical Properties

Property	Value	Reference
Chemical Name	tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate	[7]
Molecular Formula	C25H51NO11	[8]
Molecular Weight	541.67 g/mol	[8]
Appearance	Colorless to light yellow liquid/oil	[7][9]
Solubility	Soluble in DCM, THF, Acetonitrile, DMF, and DMSO	[5][9]
Storage	Store at -20°C for long-term stability	[7][8]

Applications

Amino-PEG9-Boc is a versatile linker for various bioconjugation applications:

- **PROTAC Synthesis:** It serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of proteins.[1][2][10]
- **Antibody-Drug Conjugate (ADC) Development:** The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.[4][11]
- **Peptide and Protein Modification:** The PEG spacer can improve the solubility and stability of peptides and proteins.
- **Surface Functionalization:** Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.

Experimental Protocols

Protocol 1: Boc Deprotection of Amino-PEG9-Boc

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

- **Amino-PEG9-Boc**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve **Amino-PEG9-Boc** in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
- Cool the solution to 0°C in an ice bath.
- Slowly add an equal volume of TFA to the solution (a 1:1 ratio of TFA to DCM).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

- The resulting deprotected product, Amino-PEG9-NH₂ as a TFA salt, can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.

Expected Outcome:

The deprotection reaction typically proceeds with high efficiency.

Parameter	Typical Value
Reaction Time	1-2 hours
Yield	>95% (crude)
Purity	High, with residual TFA

Protocol 2: Conjugation of Deprotected Amino-PEG9-Amine to a Carboxyl-Containing Molecule via NHS Ester Chemistry

This protocol outlines the conjugation of the deprotected Amino-PEG9-Amine to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug, through the formation of a stable amide bond. This is a two-step process involving the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the amine.

Materials:

- Deprotected Amino-PEG9-Amine (from Protocol 1)
- Carboxyl-containing molecule (e.g., protein, peptide, small molecule)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Step 2a: Activation of the Carboxyl-Containing Molecule

- Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
- Add EDC (1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 1-4 hours to generate the NHS ester. The progress of the activation can be monitored by LC-MS.

Step 2b: Conjugation to Deprotected Amino-PEG9-Amine

- Dissolve the deprotected Amino-PEG9-Amine (1 equivalent) in the reaction buffer (for proteins) or anhydrous DMF/DMSO (for small molecules). If starting from the TFA salt, neutralize the solution with a non-nucleophilic base like diisopropylethylamine (DIPEA).
- Add the activated NHS ester solution from Step 2a to the amine solution.
- Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
- Monitor the formation of the conjugate by LC-MS or HPLC.
- Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.
- Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.[\[12\]](#)

Illustrative Data for a Typical Conjugation Reaction:

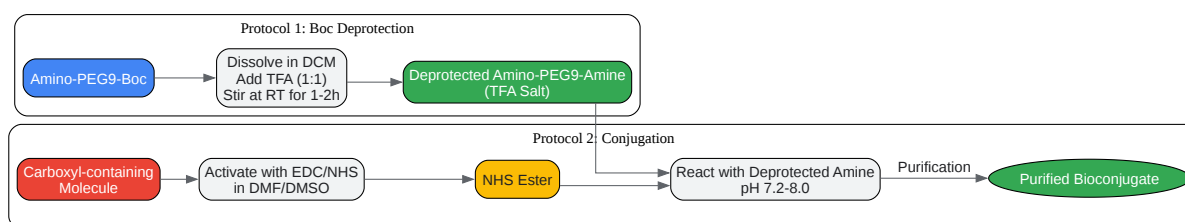
Parameter	Typical Value
Molar Ratio (Amine:NHS Ester)	1:1 to 1:1.5
Reaction Time	2-12 hours
Conjugation Efficiency	50-80% (can vary significantly based on substrates)
Final Purity (post-purification)	>95%

Characterization of the Bioconjugate

The successful synthesis of the **Amino-PEG9-Boc** conjugate should be confirmed using appropriate analytical techniques.

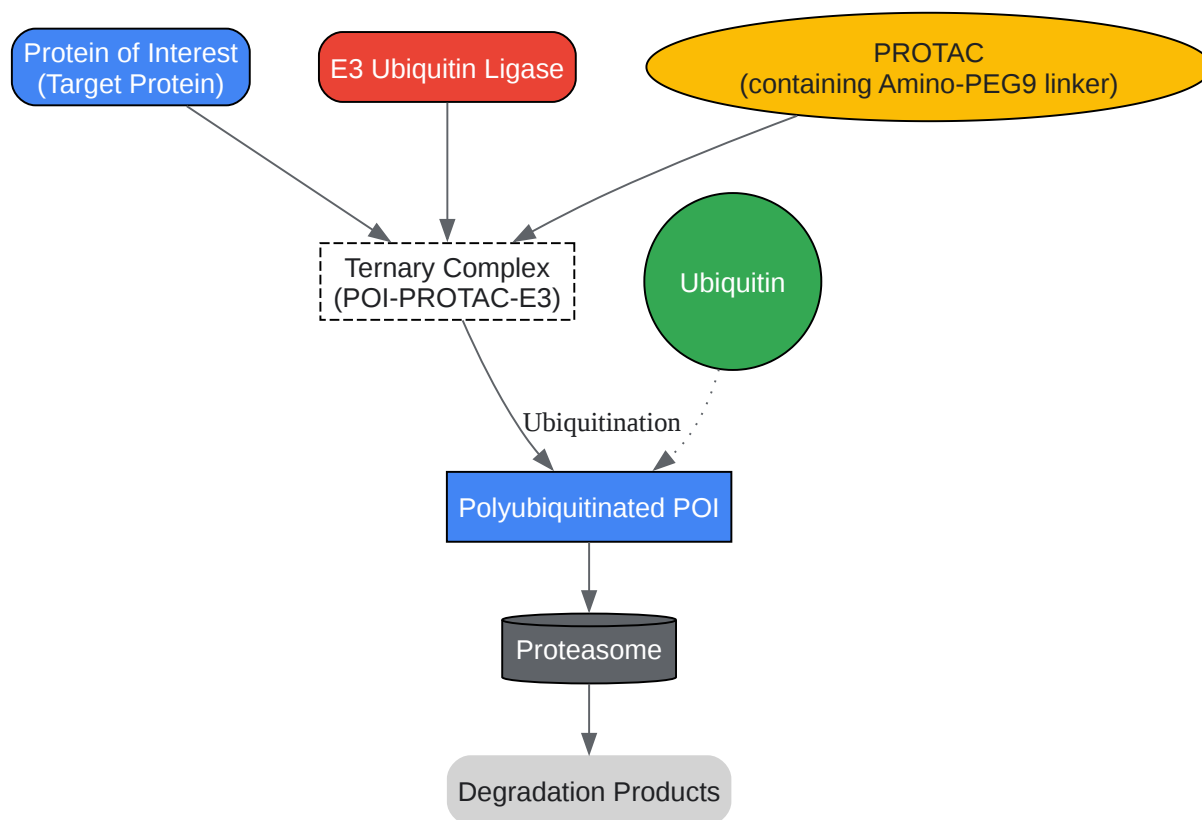
Analytical Technique	Purpose	Expected Result
LC-MS	To confirm the molecular weight of the final conjugate.	The observed mass should correspond to the sum of the molecular weights of the two starting molecules minus the mass of water (18.02 Da).
RP-HPLC	To assess the purity of the conjugate and separate it from starting materials.	A new peak with a different retention time from the starting materials should be observed, representing the conjugate.
NMR Spectroscopy	To provide detailed structural confirmation of the conjugate.	The NMR spectrum should show signals corresponding to both conjugated molecules and the PEG linker.
FTIR Spectroscopy	To identify the formation of the amide bond.	The appearance of a characteristic amide I band (around 1650 cm^{-1}) and amide II band (around 1550 cm^{-1}).

Visualizations



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Caption: Experimental workflow for bioconjugation using **Amino-PEG9-Boc**.



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Caption: PROTAC-mediated protein degradation pathway.

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